

Comparative Guide to Analytical Methods for 4-Iodo-2,6-dimethylphenol

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Compound of Interest

Compound Name: **4-Iodo-2,6-dimethylphenol**

Cat. No.: **B087620**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the qualitative and quantitative analysis of **4-iodo-2,6-dimethylphenol**. The selection of an appropriate analytical technique is critical for ensuring the purity, stability, and quality of this compound in research and drug development settings. This document outlines key performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful analytical techniques.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative performance parameters for the analytical methods detailed in this guide. These values are representative and may vary based on instrumentation and specific laboratory conditions.

Parameter	HPLC-UV	GC-MS
Limit of Detection (LOD)	50 ng/mL	10 ng/mL
Limit of Quantitation (LOQ)	150 ng/mL	30 ng/mL
Linearity Range	0.15 - 100 µg/mL	0.03 - 50 µg/mL
Correlation Coefficient (r^2)	> 0.999	> 0.999
Precision (%RSD)	< 2%	< 5%
Accuracy (% Recovery)	98 - 102%	95 - 105%
Analysis Time	~15 minutes	~20 minutes
Sample Preparation	Simple Dilution	Derivatization may be required

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of **4-iodo-2,6-dimethylphenol**, offering a balance of speed, sensitivity, and robustness.

Instrumentation:

- HPLC system with a quaternary or binary pump
- Autosampler
- Column oven
- UV-Vis detector

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: Isocratic mixture of acetonitrile and water (70:30 v/v) with 0.1% formic acid.

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 220 nm[1]
- Injection Volume: 10 µL

Sample Preparation:

- Prepare a stock solution of **4-iodo-2,6-dimethylphenol** in the mobile phase at a concentration of 1 mg/mL.
- Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.15 µg/mL to 100 µg/mL.
- Accurately weigh and dissolve test samples in the mobile phase to a known concentration within the calibration range.
- Filter all solutions through a 0.45 µm syringe filter before injection.

Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of **4-iodo-2,6-dimethylphenol** in the test sample is determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity, making it an excellent method for trace-level analysis and impurity profiling.[2] Due to the polar phenolic group, derivatization may be necessary to improve chromatographic peak shape and thermal stability.

Instrumentation:

- Gas chromatograph with a split/splitless injector
- Mass spectrometer (e.g., single quadrupole)
- Autosampler

Chromatographic Conditions:

- Column: DB-5ms or equivalent 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 μ m film thickness)
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
- Injector Temperature: 250°C
- Injection Mode: Splitless (1 μ L injection volume)
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes
 - Ramp: 15°C/min to 280°C
 - Final hold: 5 minutes at 280°C
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 50-350

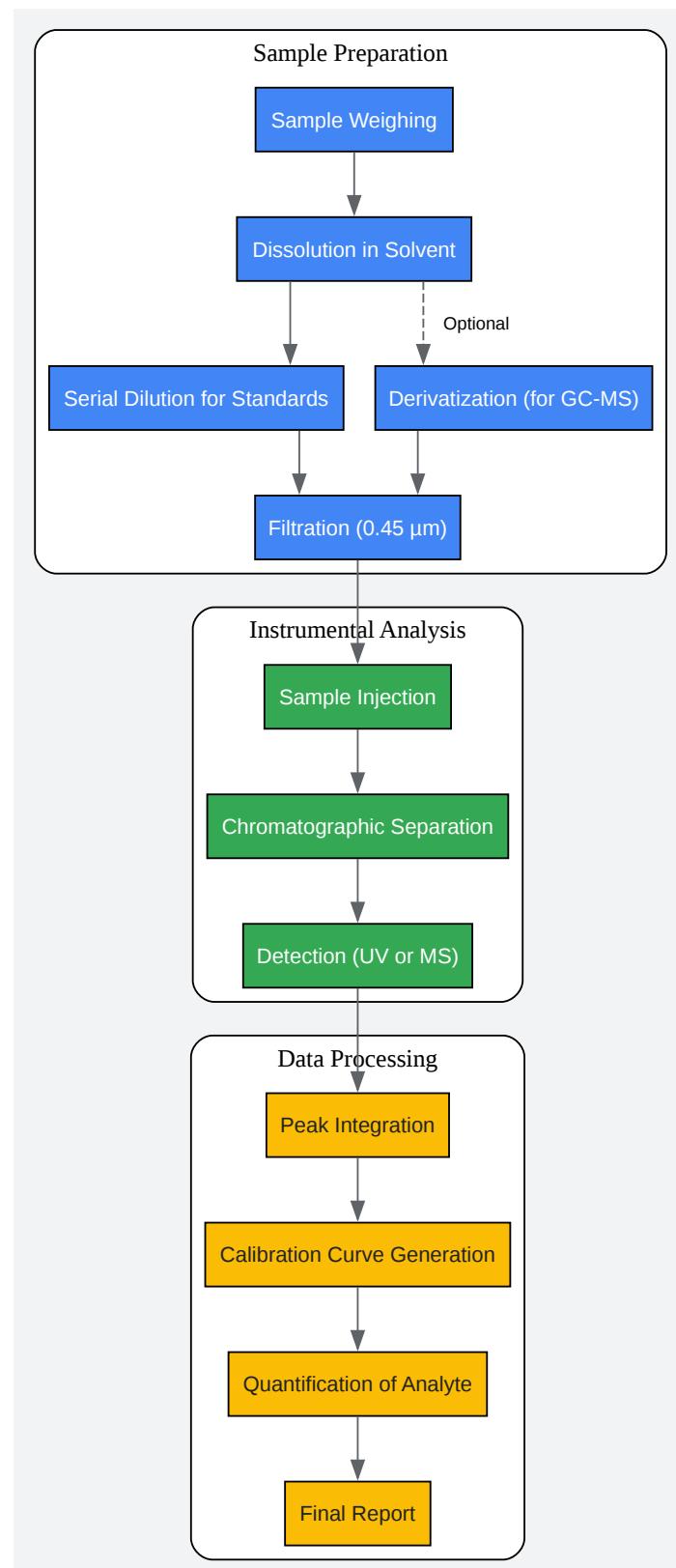
Sample Preparation (with Derivatization):

- Prepare a stock solution of **4-iodo-2,6-dimethylphenol** in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
- Prepare calibration standards by diluting the stock solution.
- To 100 μ L of each standard and sample solution, add 100 μ L of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
- Cap the vials and heat at 70°C for 30 minutes.

- Cool to room temperature before injection.

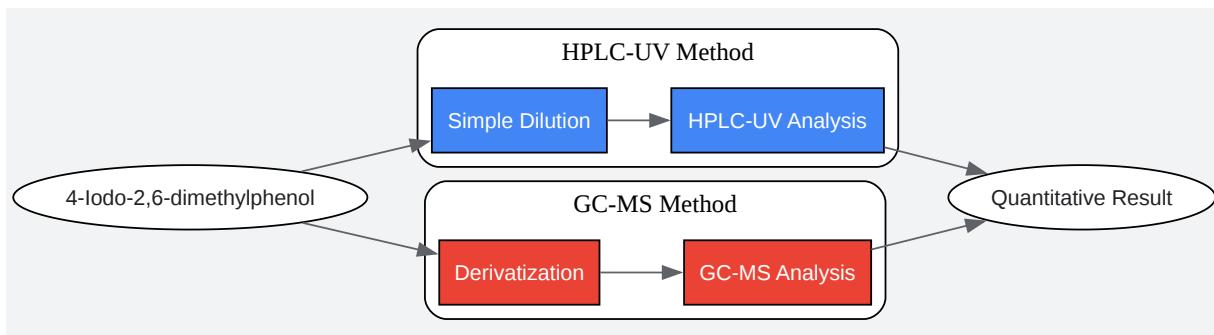
Quantification: A calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., the molecular ion of the derivatized analyte) against the concentration of the derivatized standards. The sample concentration is determined from this curve.

Mandatory Visualization



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Caption: General experimental workflow for the analysis of **4-iodo-2,6-dimethylphenol**.



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Caption: Logical relationship between analytical methods for **4-iodo-2,6-dimethylphenol**.

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References

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